2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Overview
Description
2-Bromo-5-chloro-3-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5HBrClFIN and its molecular weight is 336.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pentasubstituted Pyridines
2-Bromo-5-chloro-3-fluoro-4-iodopyridine serves as a valuable building block in medicinal chemistry research. Wu et al. (2022) describe the synthesis of this halogen-rich intermediate, highlighting its potential for generating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
Isomerization of Halopyridines
Schlosser and Bobbio (2002) discuss the transformation of 5-chloro-2,3-difluoropyridine into several derivatives, including 2-bromo-5-chloro-3-fluoropyridine. This process demonstrates the compound's versatility as an intermediate in creating structural manifolds for various halopyridines, thereby showcasing its importance in organic synthesis (Schlosser & Bobbio, 2002).
Chemoselective Amination
Stroup et al. (2007) illustrate the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a similar compound, which emphasizes the potential of 2-bromo-5-chloro-3-fluoro-4-iodopyridine in selective synthetic processes. This study highlights the compound's ability to undergo specific reactions under various conditions, thus being useful in tailored organic synthesis (Stroup et al., 2007).
Versatile Synthesis of Pyridines
Sutherland and Gallagher (2003) present the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid from a similar halopyridine compound. Their method underscores the role of such compounds in the versatile synthesis of disubstituted pyridines and pyridones, further demonstrating the compound's applicability in diverse synthetic routes (Sutherland & Gallagher, 2003).
Conformational Studies
Yoshinaga et al. (2002) analyze the conformational equilibria of various halocyclohexanones, including 2-bromo derivatives. This research, although not directly involving 2-bromo-5-chloro-3-fluoro-4-iodopyridine, provides insight into the conformational behavior of similar halogenated compounds, contributing to a broader understanding of their chemical properties (Yoshinaga et al., 2002).
properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-4-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClFIN/c6-5-3(8)4(9)2(7)1-10-5/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFIYRNDDGKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClFIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276700 | |
Record name | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-fluoro-4-iodopyridine | |
CAS RN |
514798-05-1 | |
Record name | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514798-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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